2-Amino-5-diethylaminopentane
Overview
Description
2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals.
Scientific Research Applications
Neuropharmacology and Brain Connectivity Studies : One study examined the effects of Lysergic acid diethylamide (LSD), which has structural similarities to 2-Amino-5-diethylaminopentane, on global and thalamic brain connectivity. The study implicated the 5-HT2A receptor in LSD's neuropharmacology, informing the neurobiology of similar compounds (Preller et al., 2018).
Amino Acid Synthesis and Resolution : Research in 1976 focused on synthesizing and resolving various amino acids, including derivatives similar to this compound, which are essential in producing constituent amino acids in certain toxins (Shimohigashi et al., 1976).
Inhibition Studies in Biochemistry : Studies on S-2-amino-5-azolylpentanoic acids related to L-ornithine, which are structurally related to this compound, focused on their role as inhibitors of various forms of nitric oxide synthase (Ulhaq et al., 1998).
Catalysis and Chemical Reactions : Research into the iodination of compounds structurally similar to this compound has explored their role in intramolecular and intermolecular catalysis, revealing insights into proton-transfer processes (Bell & Timimi, 1973).
Pharmacotherapy for Genetic Disorders : A study in 2013 investigated the use of analogs of this compound in restricting brain phenylalanine transport in mice, which is relevant for developing pharmacotherapeutic interventions for conditions like Phenylketonuria (PKU) (Vogel et al., 2013).
Synthesis of Biofuels : Research into the synthesis of pentanol isomers from microbial fermentations of amino acid substrates, including those related to this compound, has implications for biofuel production (Cann & Liao, 2009).
Chemical Sensor Development : A study in 2014 developed a simple molecule chemosensor incorporating a structure similar to this compound, highlighting its potential in detecting various cations like Mg2+, Zn2+, and Co2+ (Li et al., 2014).
Safety and Hazards
2-Amino-5-diethylaminopentane is toxic by ingestion, inhalation, and skin absorption . It can cause severe skin burns and eye damage . It is classified as a skin corrosive substance . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
It is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic targets in the body, potentially altering their function.
Biochemical Pathways
Given its use in the synthesis of pharmaceuticals , it is likely that it plays a role in various biochemical pathways depending on the specific drug it is used to synthesize.
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 0817 g/cm³ This suggests that it may have good solubility and could be well-absorbed in the body
Result of Action
It is known to be toxic by ingestion, inhalation, and skin absorption, and it is irritating to the skin and eyes . This suggests that it may have various effects at the molecular and cellular level, potentially causing cellular damage or alterations in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-diethylaminopentane. , suggesting that it is relatively stable in these environments. It is combustible and may form explosive mixtures with air when heated . Therefore, it should be stored in a cool, dry place away from heat sources and open flames.
Properties
IUPAC Name |
1-N,1-N-diethylpentane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCBAYULRXQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/2400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870486 | |
Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals. | |
Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
140-80-7 | |
Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/2400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N-Diethyl-1,4-pentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-80-7 | |
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Record name | Novoldiamine | |
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Record name | Novoldiamine | |
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Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
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Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopentyldiethylamine | |
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Record name | NOVOLDIAMINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-5-diethylaminopentane in the context of this research?
A1: this compound is the side chain of chloroquine, a well-known antimalarial drug. The researchers aimed to combine the efficacy of dihydroartemisinin (DHA) with the potential benefits of the chloroquine structure by linking these two moieties. This strategy, known as a hybrid molecule approach, leverages the known properties of established drugs to potentially create more effective treatments [].
Q2: How was this compound incorporated into the new antimalarial compound?
A2: The researchers used a Mitsunobu coupling reaction to connect dihydroartemisinin (DHA) with this compound. This SN2 reaction involved diisopropylazodicarboxylate (DIAD) and triphenylphosphine (Ph3P) as reagents, resulting in the formation of the target compound, 1-diethylamino-4-(dihydroartemisinin-10-yl)amino pentane (DHA-CQ) [].
Q3: Were there any observations about the activity of the new compound (DHA-CQ) that could be attributed to the presence of this compound?
A3: The research primarily focused on the synthesis and initial in vivo testing of DHA-CQ. While the study demonstrated the successful incorporation of the this compound moiety and evaluated the antimalarial activity of the hybrid molecule, it did not directly compare its efficacy to individual components (DHA or chloroquine) nor dissect the specific contribution of this compound to the overall activity []. Further studies are needed to elucidate the structure-activity relationship and determine the individual contribution of each component in this hybrid molecule.
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